molecular formula C20H15ClN4 B2931514 6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine CAS No. 384798-49-6

6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine

Cat. No.: B2931514
CAS No.: 384798-49-6
M. Wt: 346.82
InChI Key: OALAEYCECSPWAZ-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The compound also features a chlorine atom at the 6th position, a phenyl group at the 4th position, and a pyridin-2-ylmethyl group attached to the nitrogen atom at the 2nd position of the quinazoline ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

    Substitution Reactions: The phenyl group can be introduced at the 4th position through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    N-Alkylation: The final step involves the alkylation of the nitrogen atom at the 2nd position with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives with various functional groups

Scientific Research Applications

6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes involved in the regulation of cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation, survival, and migration, making it a potential candidate for cancer therapy. The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-phenyl-N-(pyridin-4-yl)quinazolin-2-amine
  • 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine
  • 6-chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. The presence of the pyridin-2-ylmethyl group at the nitrogen atom enhances its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-4-phenyl-N-(pyridin-2-ylmethyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c21-15-9-10-18-17(12-15)19(14-6-2-1-3-7-14)25-20(24-18)23-13-16-8-4-5-11-22-16/h1-12H,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALAEYCECSPWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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